molecular formula C16H17NO2 B1286149 5-(4-(tert-Butyl)phenyl)nicotinic acid CAS No. 893738-16-4

5-(4-(tert-Butyl)phenyl)nicotinic acid

Cat. No. B1286149
CAS RN: 893738-16-4
M. Wt: 255.31 g/mol
InChI Key: AHWIXPRHCJGVLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-(tert-Butyl)phenyl)nicotinic acid is a chemical compound with the CAS Number: 893738-16-4 and a molecular weight of 255.32 . It is used for research purposes.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, tert-butyl (substituted benzamido)phenylcarbamate derivatives were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids .


Molecular Structure Analysis

The molecular formula of this compound is C16H17NO2 . The exact structure can be found in various chemical databases .

Scientific Research Applications

Ecological Production of Nicotinic Acid

Nicotinic acid, also known as niacin, is a crucial nutrient with applications in food, pharmaceutical, and biochemical industries. Research highlights ecological methods to produce nicotinic acid from commercially available raw materials, focusing on green chemistry principles to minimize environmental impact. This approach is vital for sustainable industrial practices (Lisicki, Nowak, & Orlińska, 2022).

Herbicidal Activity

A study on N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid demonstrates significant herbicidal activity against specific weeds. This research could lead to the development of new, natural-product-based herbicides, showcasing the agricultural applications of nicotinic acid derivatives (Yu et al., 2021).

Supramolecular Chemistry

Research on p-tert-butyl thiacalix[4]arenes, functionalized with nicotinic acid derivatives, has led to the creation of nanoscale particles capable of metal cation and dicarboxylic acid recognition. These findings have implications for the development of sensors and smart materials, highlighting the role of nicotinic acid derivatives in enhancing molecular recognition and self-assembly in supramolecular chemistry (Yushkova et al., 2012).

Biochemical and Pharmaceutical Applications

Nicotinic acid's role as a lipid-lowering agent is well-documented, with its mechanism involving the activation of specific G-protein-coupled receptors that decrease lipolysis in adipose tissue. This biochemical pathway has therapeutic implications for treating dyslipidemia and associated cardiovascular diseases (Tunaru et al., 2003).

Material Science

In material science, the synthesis and characterization of novel bioactive compounds bearing nicotinic acid derivatives have shown potential for antitumor activity. This research paves the way for developing new materials with specific biological activities, such as antitumor agents (Maftei et al., 2013).

Safety and Hazards

The safety data sheet for a related compound, 4-tert-Butylphenol, indicates that it is flammable and can cause skin irritation, serious eye damage, and is suspected of damaging fertility or the unborn child .

properties

IUPAC Name

5-(4-tert-butylphenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-16(2,3)14-6-4-11(5-7-14)12-8-13(15(18)19)10-17-9-12/h4-10H,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWIXPRHCJGVLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588090
Record name 5-(4-tert-Butylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

893738-16-4
Record name 5-(4-tert-Butylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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